2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that features a complex structure with both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride.
Amidation Reaction: The 2-(4-methoxyphenoxy)acetyl chloride is then reacted with 4-methyl-2-nitroaniline under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Reduction: The major product would be 2-(4-methoxyphenoxy)-N-(4-methyl-2-aminophenyl)acetamide.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which could result in different reactivity and applications.
2-(4-methoxyphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but without the methyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-8-14(15(9-11)18(20)21)17-16(19)10-23-13-6-4-12(22-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVUWFEDVZWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.